3-(3-Nitrophenyl)oxetan-3-amine

Regiochemistry Electronic Effects SAR

3-(3-Nitrophenyl)oxetan-3-amine (CAS 1393545-61-3) is a 3,3-disubstituted oxetane featuring a primary amine and a 3-nitrophenyl group attached to the oxetane C3 position. It belongs to the class of 3-aryl-3-amino-oxetanes, a scaffold that has recently emerged as a prominent bioisostere for amides and sulfonamides in medicinal chemistry programs.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B12963112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)oxetan-3-amine
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC(=CC=C2)[N+](=O)[O-])N
InChIInChI=1S/C9H10N2O3/c10-9(5-14-6-9)7-2-1-3-8(4-7)11(12)13/h1-4H,5-6,10H2
InChIKeySFNGYCGXEXXQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Nitrophenyl)oxetan-3-amine: A Functionalized 3,3-Disubstituted Oxetane Building Block for Bioisostere-Based Drug Discovery


3-(3-Nitrophenyl)oxetan-3-amine (CAS 1393545-61-3) is a 3,3-disubstituted oxetane featuring a primary amine and a 3-nitrophenyl group attached to the oxetane C3 position . It belongs to the class of 3-aryl-3-amino-oxetanes, a scaffold that has recently emerged as a prominent bioisostere for amides and sulfonamides in medicinal chemistry programs [1]. The oxetane ring imparts high polarity, three-dimensional character, and improved metabolic stability relative to acyclic counterparts, while the meta-nitro substituent provides a distinct electronic profile that can be further derivatized through reduction or substitution reactions [1].

Why 3-(3-Nitrophenyl)oxetan-3-amine Cannot Be Replaced by Regioisomeric or Benzamide Analogs in Structure-Based Design


Generic substitution of 3-(3-nitrophenyl)oxetan-3-amine with its regioisomers (ortho‑ or para‑nitro), isosteric benzamides, or N‑benzyloxetan‑3‑amine derivatives is scientifically unjustified because the precise meta‑nitro positioning on the aryl ring, the direct C–C bond connectivity between the oxetane and aryl groups, and the unique gauche conformational preference of the amino‑oxetane motif each produce divergent electronic, topological, and pharmacokinetic profiles that directly impact target engagement [1][2]. The matched molecular pair study by Ishikura et al. (2025) demonstrates that 3‑aryl‑3‑amino‑oxetanes exhibit significantly improved aqueous solubility and a >2‑unit reduction in amine basicity relative to benzylamine, while retaining H‑bond donor/acceptor capability comparable to amides – a combination that neither benzamide nor benzylamine analogs can simultaneously achieve [1]. Furthermore, the meta‑nitro group's electron‑withdrawing effect uniquely modulates the oxetane ring's reactivity and the amine's nucleophilicity in ways that ortho‑ and para‑isomers cannot replicate, making blind substitution a direct risk to reaction yield, selectivity, and biological outcome [2].

3-(3-Nitrophenyl)oxetan-3-amine: Quantitative Differentiation Evidence Relative to Closest Analogs


Meta-Nitro Regiochemistry Modulates Electron-Deficiency and Downstream Reactivity Relative to Ortho and Para Isomers

The meta-nitro substitution in 3-(3-nitrophenyl)oxetan-3-amine positions the electron-withdrawing nitro group in conjugation with the oxetane-bearing carbon, generating a distinct electronic environment compared to the ortho- (CAS 1518726-79-8) and para-nitro (CAS 1493560-89-6) regioisomers. This regiochemistry directly influences the amine pKa, the oxetane ring's susceptibility to acid-catalyzed ring-opening, and the chemical shift of the oxetane protons in ¹H NMR . The meta isomer is the only regioisomer that avoids steric compression of the amine by the nitro group (unlike ortho) while maintaining effective through-resonance withdrawal (unlike para, which exhibits a different resonance pathway) . This differential electronic profile translates into distinct reactivity in amide coupling and reductive amination reactions, where the meta-nitro derivative consistently yields higher conversion rates with less oxetane ring-opening side-products compared to the ortho isomer [1].

Regiochemistry Electronic Effects SAR

Amine Basicity Reduction Exceeds 2 pKa Units Relative to Benzylamine While Preserving H-Bond Donor Capacity

The 3-aryl-3-amino-oxetane scaffold, of which 3-(3-nitrophenyl)oxetan-3-amine is a representative member, exhibits a >2-unit reduction in amine basicity compared to the corresponding benzylamine [1]. In the matched molecular pair study by Ishikura et al. (2025), the measured pKa of the amino-oxetane amine was 7.4–7.8, versus ~9.5–10.0 for the matched benzylamine analog [1]. This reduction is attributed to the electron-withdrawing inductive effect of the oxetane oxygen, without eliminating the amine's ability to act as a hydrogen-bond donor. Simultaneously, the amino-oxetane remains more basic than the corresponding amide (pKa < 0), providing a tunable basicity window that is inaccessible with either benzylamine or amide building blocks [1][2].

Amine Basicity pKa Bioisostere

Aqueous Solubility Enhancement Over Benzamide Isosteres at Physiologically Relevant pH

Across 12 matched molecular pairs, 3-aryl-3-amino-oxetanes demonstrated systematically higher aqueous solubility than their benzamide counterparts, particularly at low pH where amine protonation contributes to solubility [1]. The average improvement in thermodynamic solubility at pH 7.4 was approximately 2- to 3-fold for the amino-oxetane series relative to the matched benzamide [1]. For 3-(3-nitrophenyl)oxetan-3-amine specifically, the combination of the polar oxetane ring, the ionizable amine, and the meta-nitro group is expected to yield a solubility profile that is superior to the corresponding 3-nitrobenzamide and markedly better than the more lipophilic N-(3-nitrobenzyl)oxetan-3-amine analog (ClogP difference ~0.5–0.8 units favoring the title compound) [1][2].

Solubility Physicochemical Properties Bioisostere

Gauche Conformational Preference Produces Sulfonamide-Like Exit Vectors Distinct from Benzamide Topology

X-ray crystallographic analysis of 3-aryl-3-amino-oxetanes reveals a preferred gauche conformation around the C3–N bond, with the amine adopting a torsion angle of approximately 60° relative to the oxetane ring plane [1]. This contrasts with benzamides, which preferentially adopt an anti (trans) amide conformation, and places the amino-oxetane H-bond donor vector in a spatial orientation more closely resembling that of sulfonamides [1]. The barrier to rotation about the C3–N bond in amino-oxetanes is significantly lower (< 5 kcal/mol) than the amide C–N rotational barrier (~15–20 kcal/mol), allowing conformational adaptation in the binding site [1][2]. For 3-(3-nitrophenyl)oxetan-3-amine, the meta-nitro group does not sterically interfere with this preferred gauche conformation, unlike the ortho-nitro analog where steric clash forces a different torsional profile [2].

Conformational Analysis Exit Vectors Topological Design

High-Value Application Scenarios for 3-(3-Nitrophenyl)oxetan-3-amine in Drug Discovery and Chemical Biology


Sulfonamide Pharmacophore Replacement in Kinase and Protease Inhibitor Programs

When a lead series contains a sulfonamide moiety that suffers from poor permeability or metabolic liability, 3-(3-nitrophenyl)oxetan-3-amine can serve as a topological sulfonamide isostere while offering a superior solubility profile. The gauche conformation of the amino-oxetane places the amine H-bond donor in a spatial position mimicking the sulfonamide N–H, and the low rotational barrier allows induced-fit adaptation [1]. The meta-nitro group can be subsequently reduced to the aniline for further diversification, enabling rapid SAR exploration around the aryl ring without altering the oxetane core geometry [2].

Modulation of Amine Basicity to Mitigate hERG and Phospholipidosis Risk

In programs where a benzylamine-containing lead exhibits undesirable hERG channel blockade (often associated with highly basic amines, pKa > 9), 3-(3-nitrophenyl)oxetan-3-amine offers a direct replacement that lowers amine basicity by >2 pKa units while preserving the H-bond donor functionality required for target engagement [1]. This reduction shifts the population of protonated species at pH 7.4, reducing the cationic amphiphilic drug (CAD) character that drives phospholipidosis, without introducing a metabolically labile amide bond [1][2].

Metabolic Soft-Spot Shielding via Oxetane Incorporation in Aryl-Amine Series

The oxetane ring in 3-(3-nitrophenyl)oxetan-3-amine provides a steric and electronic shield to the adjacent amine and aryl ring, reducing N-dealkylation and oxidative metabolism at the benzylic position that plagues conventional benzylamine building blocks [2]. The meta-nitro group further tunes the electron density on the aryl ring, potentially slowing CYP-mediated oxidation relative to electron-rich aryl analogs [1]. This compound is therefore suitable as a late-stage functionalization handle in lead optimization where metabolic stability is the primary liability [2].

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